Thermochemical Stability: 3,4-Dimethoxybenzoic Acid Exhibits a 10 kJ/mol Lower Enthalpy of Formation than the 3,5-Isomer, Influencing Crystalline Lattice Energy and Energetics of Derivatization
Static-bomb calorimetry measurements on five dimethoxybenzoic acid regioisomers reveal that the standard enthalpy of formation in the crystalline state (ΔHfo(c)) for 3,4-dimethoxybenzoic acid is -714.0 ± 1.4 kJ/mol at 298.15 K. This value is 10.0 kJ/mol lower (less negative) than that of its 3,5-dimethoxy isomer (-724.0 ± 1.5 kJ/mol) and 1.8 kJ/mol lower than that of the 2,4-dimethoxy isomer (-712.2 ± 1.4 kJ/mol) [1]. This quantifiable difference in thermochemical stability directly reflects the influence of methoxy group positioning on intermolecular packing and lattice energy in the solid state, a critical consideration in crystal engineering and the energetics of solid-state reactions [1].
| Evidence Dimension | Standard Enthalpy of Formation (crystalline, 298.15 K) |
|---|---|
| Target Compound Data | -714.0 ± 1.4 kJ/mol |
| Comparator Or Baseline | 3,5-Dimethoxybenzoic acid: -724.0 ± 1.5 kJ/mol; 2,4-Dimethoxybenzoic acid: -712.2 ± 1.4 kJ/mol |
| Quantified Difference | ΔΔHfo(c) = -10.0 kJ/mol vs. 3,5-isomer; ΔΔHfo(c) = +1.8 kJ/mol vs. 2,4-isomer |
| Conditions | Static-bomb calorimetry; crystalline state at 298.15 K |
Why This Matters
For researchers involved in crystal engineering, solid-state chemistry, or thermodynamic modeling, this 10 kJ/mol difference in formation enthalpy signifies distinct lattice stabilization energies, which can impact crystal morphology, solubility, and the energy landscape of solid-state transformations.
- [1] M. Colomina, P. Jimenez, M.V. Roux, C. Turrion. Thermochemical properties of benzoic acid derivatives X. Enthalpies of combustion and formation of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acids. The Journal of Chemical Thermodynamics 1981, 13(12), 1169-1173. DOI: 10.1016/0021-9614(81)90016-1 View Source
